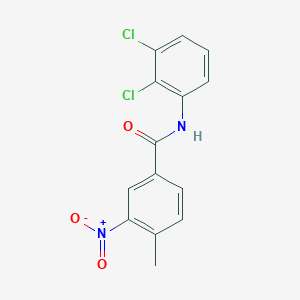

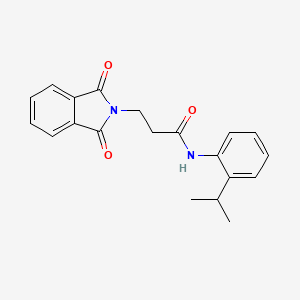

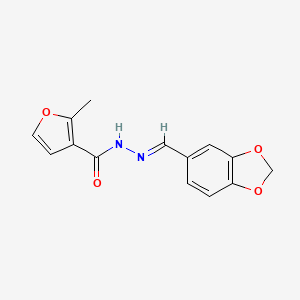

![molecular formula C29H26N2O7 B5508136 3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions and the formation of benzohydrazide derivatives. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized by cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, indicating a method that might be applicable to the target compound (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, IR, ^1H NMR, and ^13C NMR, providing a pathway to understand the structural aspects of the target compound. For example, the structure of a compound was confirmed by X-ray crystallographic data, showcasing the potential molecular configuration of our compound of interest (Jin et al., 2006).

Chemical Reactions and PropertiesChemical reactions involving similar compounds often include reactions with isocyanides, ylidene complexes, and cyclization processes leading to various organic transformations (Tamm et al., 1996). These studies suggest mechanisms that could be relevant to understanding the reactions and properties of "3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate."

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are often determined through experimental measurements. While specific data on this compound is not available, related research on structural analogs can provide insights into potential methods for assessing these properties (Jin et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, can be inferred from the synthesis and molecular structure analyses. The presence of specific functional groups such as the acetylcarbonohydrazonoyl and trimethoxybenzoate suggests particular reactivity patterns, which can be explored through related chemical studies (Jin et al., 2006).

Scientific Research Applications

Synthesis and Characterization

The research shows advancements in the synthesis and characterization of complex organic molecules. For example, the preparation of pincer-type catalysts from naphthylamine derivatives for ketone reduction demonstrates the versatility of these compounds in facilitating catalytic reactions (Facchetti et al., 2016). Similarly, the development of 1,3,4-oxadiazole derivatives from benzylidene-3,4,5-trimethoxybenzohydrazide highlights their potential in synthesizing bioactive compounds (Jin et al., 2006).

Catalysis

Research has also focused on utilizing these compounds in catalysis. The synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst showcases the role of these molecules in enhancing reaction efficiency and selectivity (Naidu et al., 2012).

Mechanistic Insights

Studies provide insights into reaction mechanisms, as seen in the direct carbonylation at a C-H bond in the benzene ring of 2-phenyloxazolines catalyzed by Ru(3)(CO)(12), revealing the influence of the structural framework on reaction pathways (Ie et al., 2000).

Bioactivity and Antioxidant Activity

The synthesis and evaluation of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives for their antiproliferative activities against cancer cells underline the therapeutic potential of these compounds (Jin et al., 2006). Additionally, the investigation of antioxidant activity correlated with a DFT study of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group emphasizes the importance of these structures in scavenging free radicals (Kareem et al., 2016).

properties

IUPAC Name |

[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O7/c1-34-25-15-21(16-26(35-2)28(25)36-3)29(33)38-22-11-6-8-19(14-22)17-30-31-27(32)18-37-24-13-7-10-20-9-4-5-12-23(20)24/h4-17H,18H2,1-3H3,(H,31,32)/b30-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUZYLHNQIMYQQ-OCSSWDANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

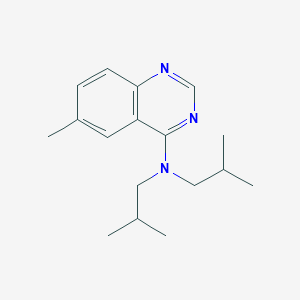

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

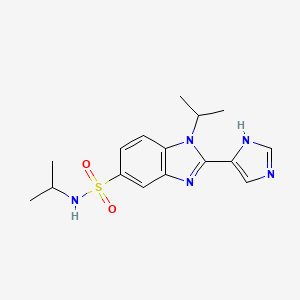

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

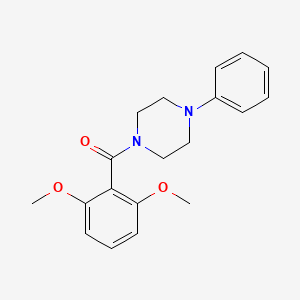

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)